molecular formula C10H13NO2S B2854896 N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034457-06-0

N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide

Cat. No.: B2854896
CAS No.: 2034457-06-0
M. Wt: 211.28
InChI Key: VTVFWPDAGPEXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide is a heterocyclic compound that features a thiophene ring and a tetrahydrofuran ring connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with tetrahydrofuran-3-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxamide group.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tetrahydrofuran-3-amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide involves the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to reduced ATP production and inducing apoptosis in cancer cells . The compound’s molecular targets include the active sites of mitochondrial enzymes, where it binds and inhibits their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-3-yl)methyl]oxolane-3-carboxamide is unique due to its combination of a thiophene ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(9-1-3-13-6-9)11-5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVFWPDAGPEXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.